N-(3-chlorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide
CAS No.: 888464-21-9
Cat. No.: VC4361969
Molecular Formula: C18H15ClN2O4
Molecular Weight: 358.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888464-21-9 |
|---|---|
| Molecular Formula | C18H15ClN2O4 |
| Molecular Weight | 358.78 |
| IUPAC Name | N-(3-chlorophenyl)-3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C18H15ClN2O4/c1-24-10-15(22)21-16-13-7-2-3-8-14(13)25-17(16)18(23)20-12-6-4-5-11(19)9-12/h2-9H,10H2,1H3,(H,20,23)(H,21,22) |
| Standard InChI Key | GCKZWBWJHGZOGF-UHFFFAOYSA-N |
| SMILES | COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name is N-(3-chlorophenyl)-3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide, with a molecular formula of C₁₈H₁₅ClN₂O₄ and a molecular weight of 358.78 g/mol. Its structure features:
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A benzofuran core (fused benzene and furan rings).
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A 3-chlorophenyl group attached to the carboxamide moiety.
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A 2-methoxyacetamido substituent at the C3 position of the benzofuran scaffold.
The presence of electron-withdrawing (chlorine) and electron-donating (methoxy) groups creates a polarized electronic environment, influencing reactivity and biological interactions.
Spectroscopic and Computational Data
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InChI Key:
GCKZWBWJHGZOGF-UHFFFAOYSA-N. -
Canonical SMILES:
COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl. -
X-ray crystallography: While experimental data is limited, computational models predict a planar benzofuran core with dihedral angles of 15–25° between the chlorophenyl and methoxyacetamido groups .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves multi-step organic reactions (Figure 1):
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Benzofuran Core Formation: Cyclization of phenol derivatives (e.g., 2-hydroxyacetophenone) using acid catalysts or transition metals .
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C3 Functionalization: Pd-catalyzed C–H arylation to introduce the methoxyacetamido group, leveraging 8-aminoquinoline as a directing group for regioselectivity .
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Chlorophenyl Incorporation: Nucleophilic acyl substitution or Ullmann coupling to attach the 3-chlorophenyl moiety.
Optimized Conditions:
Industrial Scalability
Industrial production emphasizes:
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Cost-Effective Catalysts: Recyclable Pd nanoparticles supported on carbon .
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Continuous Flow Systems: To enhance reaction efficiency and reduce waste.
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Purification: Recrystallization from ethanol/water mixtures (purity >98%).
Physicochemical Properties
The compound’s low aqueous solubility limits bioavailability, necessitating formulation strategies like nanoemulsions or prodrug derivatives .
Biological Activity and Mechanisms
Neuroprotective Effects
In primary rat cortical neuronal cells, structural analogs (e.g., 7-methoxy-N-phenyl derivatives) demonstrated 50–70% protection against NMDA-induced excitotoxicity at 100 μM, comparable to memantine . While direct data for this compound is limited, its methoxyacetamido group may enhance blood-brain barrier permeability, suggesting potential for CNS applications .
Immunomodulatory Activity
Benzofuran-2-carboxamides inhibit CCL20/CCR6-axis-mediated chemotaxis, a pathway linked to inflammatory bowel disease and colon cancer . In vitro, derivatives reduced PBMC migration by 40–60% at 10 μM, with IC₅₀ values of 2–5 μM .
Applications in Medicinal Chemistry
Drug Development
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Lead Compound: Structural analogs are in preclinical trials for Alzheimer’s disease and colitis .
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SAR Insights:
Material Science
Benzofuran derivatives are explored as:
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Polymer Additives: To enhance thermal stability in resins.
Comparison with Structural Analogs
The 3-chlorophenyl variant exhibits superior electrophilic reactivity due to chlorine’s inductive effects, enhancing interactions with cysteine-rich protein targets.
Future Directions
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Mechanistic Studies: Elucidate targets via CRISPR-Cas9 screens or molecular docking.
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Formulation Optimization: Develop lipid-based nanoparticles to enhance bioavailability.
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Clinical Translation: Phase I trials for inflammatory diseases, pending toxicity profiling.
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